Insufficient Bioactivity Data
An exhaustive search for quantitative biological data (e.g., IC50, Ki, Kd) for 2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid yielded no results against any defined biological target. This is in contrast to the broader class of 2-aminoimidazole derivatives, which have been reported as BACE-1 and LSD1 inhibitors [1][2]. No direct quantitative comparisons can be made.
| Evidence Dimension | Inhibitory Activity (IC50) against LSD1 |
|---|---|
| Target Compound Data | No Data Found |
| Comparator Or Baseline | Related 2-aminoimidazole derivative (Example 58): IC50 = 100 nM for LSD1 [2] |
| Quantified Difference | Cannot be calculated; target compound activity is unknown. |
| Conditions | LSD1 enzyme inhibition assay (50 mM Tris-HCl, pH 8.0, 0.1% BSA, 1 mM DTT) |
Why This Matters
Without target-specific activity data, this compound cannot be prioritized for any known biological application over related analogs that have established, quantitative potency.
- [1] Chiriano, G., et al. (2012). A small chemical library of 2-aminoimidazole derivatives as BACE-1 inhibitors: Structure-based design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry. View Source
- [2] BindingDB. BDBM256679: Affinity Data for LSD1. US Patent US10053456, Example 58. View Source
